NIP 142

説明

Chemical Classification as a Benzopyran Derivative

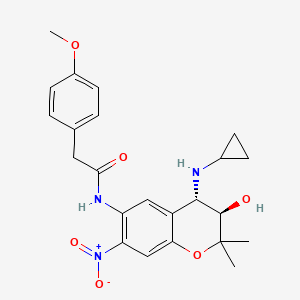

NIP-142 belongs to the benzopyran family, characterized by a fused benzene ring and a heterocyclic pyran oxygen-containing ring. Its molecular structure includes a 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran core with key substituents:

- A nitro group at position 7

- A 4-methoxyphenylacetamide group at position 6

- A cyclopropylamino group at position 4

The compound’s systematic name is rel-(3R,4S)-4-(cyclopropylamino)-3,4-dihydro-2,2-dimethyl-6-[(4-methoxyphenyl)acetylamino]-7-nitro-2H-1-benzopyran-3-ol, with a molecular formula of $$ \text{C}{23}\text{H}{27}\text{N}{3}\text{O}{6} $$ .

Structural Comparison with Related Benzopyrans

This structural complexity enables NIP-142 to interact with atrial-specific ion channels while avoiding off-target ventricular effects.

Historical Development in Ion Channel Modulator Research

NIP-142 emerged from efforts to develop atrial-selective antiarrhythmics. Key milestones include:

Table 2: Historical Timeline of NIP-142 Research

Early studies highlighted its ability to prolong atrial effective refractory periods (ERP) by 10–12% without affecting ventricular ERP . This contrasted with class III antiarrhythmics like dofetilide, which exhibit reverse frequency dependence and ventricular proarrhythmia risks.

Significance in Cardiac Electrophysiology Studies

NIP-142’s value lies in its dual inhibition of:

- Kv1.5 (Ultra-Rapid Delayed Rectifier K$$^+$$ Current) : Expressed predominantly in atrial tissue.

- Kir3.1/4 (Acetylcholine-Activated Inwardly Rectifying K$$^+$$ Current) : Activated during parasympathetic stimulation.

Table 3: Electrophysiological Effects in Preclinical Models

These actions suppress re-entrant and focal atrial arrhythmias. In canine models, NIP-142 terminated atrial fibrillation in 83% of cases and prevented reinduction in 100% . Its atrial specificity stems from the absence of Kv1.5 and Kir3.1 in ventricular myocardium, reducing torsades de pointes risk.

Comparative Analysis with Other Antiarrhythmics

| Agent | Target | Atrial Selectivity | Ventricular Effects |

|---|---|---|---|

| NIP-142 | Kv1.5, Kir3.1/4 | High | None |

| Dofetilide | hERG (IKr) | Low | Prolongs QT interval |

| Vernakalant | Kv1.5, Na$$^+$$ | Moderate | Transient hypotension |

NIP-142’s unique profile positions it as a template for designing atrial-specific therapies, addressing a critical gap in arrhythmia management.

特性

IUPAC Name |

N-[(3R,4S)-4-(cyclopropylamino)-3-hydroxy-2,2-dimethyl-7-nitro-3,4-dihydrochromen-6-yl]-2-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O6/c1-23(2)22(28)21(24-14-6-7-14)16-11-17(18(26(29)30)12-19(16)32-23)25-20(27)10-13-4-8-15(31-3)9-5-13/h4-5,8-9,11-12,14,21-22,24,28H,6-7,10H2,1-3H3,(H,25,27)/t21-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWADWMAQVCHLHJ-FCHUYYIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(C2=CC(=C(C=C2O1)[N+](=O)[O-])NC(=O)CC3=CC=C(C=C3)OC)NC4CC4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H]([C@H](C2=CC(=C(C=C2O1)[N+](=O)[O-])NC(=O)CC3=CC=C(C=C3)OC)NC4CC4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

合成ルートと反応条件

NIP-142は、ベンゾピランコア構造の形成を含む多段階プロセスによって合成されます。 合成は通常、置換ベンザルデヒドの調製から始まり、環化、ニトロ化、アミノ化などの反応を経て、最終的なベンゾピラン誘導体が生成されます .

工業生産方法

NIP-142の工業生産には、高収率と高純度を確保するために反応条件を最適化することが含まれます。これには、合成の各段階での温度、圧力、反応時間の制御が含まれます。 再結晶やクロマトグラフィーなどの高度な精製技術の使用も、目的の製品を得るために不可欠です .

化学反応の分析

科学研究への応用

NIP-142は、次のような幅広い科学研究への応用があります。

化学: ベンゾピラン誘導体の反応性を調べるためのモデル化合物として使用されます。

生物学: イオンチャネルや細胞シグナル伝達経路への影響が調査されています。

医学: 心房細動や他の心臓血管疾患の治療における潜在的な用途が研究されています。

科学的研究の応用

Efficacy in Atrial Fibrillation

NIP-142 has shown significant efficacy in various preclinical and clinical studies:

- Canine Models : In studies using canine models, NIP-142 successfully terminated microreentry-type AF induced by vagal nerve stimulation and macroreentry-type atrial flutter induced by intercaval crush. The drug prolonged the atrial ERP without affecting ventricular conduction .

- Isolated Myocardium Studies : Research on isolated guinea pig myocardium demonstrated that NIP-142 concentration-dependently prolonged the refractory period and action potential duration specifically in the atrium, confirming its atrial specificity .

Comparison with Other Antiarrhythmic Agents

The following table summarizes the comparative effects of NIP-142 with other antiarrhythmic agents:

| Agent | Mechanism | Atrial Specificity | Proarrhythmic Risk | Efficacy in AF |

|---|---|---|---|---|

| NIP-142 | Blocks I_Kur and I_KACh | High | Low | High |

| E-4031 | Blocks I_Kr (rapidly activating K+ current) | Moderate | Moderate | Moderate |

| Sotalol | Blocks I_Kr | Low | High | Moderate |

Case Study 1: Termination of Atrial Fibrillation

In a controlled study involving anesthetized dogs, administration of NIP-142 led to the termination of focal activity-type AF induced by aconitine. The compound not only reversed atrial ERP shortening but also restored rate adaptation during rapid atrial pacing .

Case Study 2: Electrophysiological Effects

A study examining the electrophysiological effects of NIP-142 on mouse atrial repolarization revealed that it effectively blocked currents through potassium channel alpha subunits Kv1.5, Kv4.2, and Kv4.3, contributing to its antiarrhythmic activity . The findings indicated that NIP-142 increased contractile force while prolonging action potential duration, suggesting potential benefits beyond mere arrhythmia management.

作用機序

類似化合物の比較

類似化合物

NIP-151: 同様の抗不整脈作用を持つ別のベンゾピラン誘導体。

クロマノール293B: カリウムチャネルを遮断しますが、選択性が異なります。

NIP-142の独自性

NIP-142は、心房イオンチャネルに対する選択的な作用が独自であり、心室性不整脈のリスクを軽減します。 この選択性により、他の抗不整脈薬と比較して、副作用が最小限に抑えられた心房細動の治療のための有望な候補となっています.

類似化合物との比較

Key Trial Design Features :

- Phase Ia (Dose Escalation) :

- Primary Objectives : Assess safety, tolerance, dose-limiting toxicity (DLT), and maximum tolerated dose (MTD).

- Secondary Objectives : Characterize PK profiles and preliminarily evaluate efficacy metrics (ORR, DOR, DCR, PFS, OS) for EGFR ex20ins patients.

- Phase Ib (Dose Expansion) :

- Primary Objective : Determine the recommended phase II dose (RP2D) and confirm ORR in EGFR ex20ins patients.

Early data suggest NIP 142 has manageable toxicity, though specific DLTs and MTD remain under investigation.

Comparison with Similar Compounds

Comparison with EGFR-Targeted Therapies

EGFR ex20ins mutations are notoriously resistant to first- and second-generation TKIs (e.g., gefitinib, erlotinib). Third-generation TKIs (e.g., osimertinib) and bispecific antibodies (e.g., amivantamab) have shown moderate efficacy in this subgroup:

However, this compound’s oral formulation may offer convenience advantages .

Comparison with Chemotherapy Regimens

highlights NIP (chemotherapy: vinorelbine + ifosfamide + cisplatin) and EP (etoposide + cisplatin) regimens in small cell lung cancer (SCLC), which differ mechanistically from this compound’s targeted approach. However, cross-context toxicity and efficacy trends are informative:

This compound’s safety profile appears comparable to chemotherapy in terms of hematologic toxicity (e.g., neutropenia), but its targeted mechanism may reduce non-hematologic effects like alopecia .

Research Findings and Limitations

Key Findings

- Safety: this compound’s phase Ia data suggest tolerability, with neutropenia and alopecia as notable but manageable adverse events .

- Efficacy Potential: While ORR and PFS data remain preliminary, its focus on EGFR ex20ins addresses an unmet need in NSCLC.

生物活性

NIP-142 is a novel benzopyrane derivative recognized for its potential as an antiarrhythmic agent, particularly in the treatment of atrial fibrillation (AF). This compound acts primarily as a multiple ion channel blocker, influencing potassium, calcium, and sodium channels. Its selective action on atrial tissue makes it a promising candidate for addressing various cardiac arrhythmias while minimizing the risk of proarrhythmic effects associated with traditional antiarrhythmic medications.

NIP-142 exhibits its biological activity through the following mechanisms:

- Ion Channel Blockade : NIP-142 preferentially inhibits the ultrarapid delayed rectifier potassium current () and the acetylcholine-activated potassium current (), which are more prevalent in atrial myocardium than in ventricular tissue. This selective blockade leads to prolonged action potential duration specifically in the atria, thereby extending the effective refractory period (ERP) without significantly affecting conduction times within the atria or between atrial and ventricular tissues .

- Termination of Atrial Fibrillation : In canine models, NIP-142 has demonstrated efficacy in terminating different types of AF, including microreentry induced by vagal nerve stimulation and macroreentry induced by intercaval crush. The compound has also shown effectiveness against focal activity-induced AF triggered by aconitine .

Electrophysiological Studies

A series of studies have been conducted to elucidate the effects of NIP-142 on cardiac electrophysiology:

- Canine Model Studies : NIP-142 was administered to anesthetized dogs to assess its impact on atrial ERP under rapid pacing conditions. Results indicated a significant prolongation of ERP without altering conduction times, thus confirming its atrial selectivity .

- KCNQ1/KCNE1 Channel Interaction : NIP-142 has been shown to block KCNQ1/KCNE1 channel currents in a concentration-dependent manner, with an effective concentration () of approximately 13.2 µM. This interaction is crucial for understanding its role in modulating cardiac action potentials .

- Kir3 Channel Inhibition : As a moderately selective inhibitor of , NIP-142 effectively blocks Kir3.1/Kir3.4 and KV1.5 currents at low micromolar concentrations, further substantiating its role in atrial repolarization processes .

Case Studies

Several case studies have highlighted the clinical relevance of NIP-142:

- Study on Atrial Fibrillation Termination : In a controlled study involving canine models, administration of NIP-142 resulted in successful termination of AF episodes induced by vagal stimulation, showcasing its potential utility in clinical settings .

- Comparative Efficacy : When compared with other antiarrhythmic agents like disopyramide and d-sotalol, NIP-142 exhibited superior efficacy in restoring normal sinus rhythm with fewer side effects related to ventricular repolarization delays .

Summary Table of Biological Activity

| Activity | Description |

|---|---|

| Ion Channel Blockade | Blocks and selectively in atrial tissue |

| Atrial Fibrillation Termination | Effective against microreentry and focal activity-induced AF |

| ERP Prolongation | Significantly prolongs atrial ERP without affecting conduction times |

| KCNQ1/KCNE1 Interaction | Concentration-dependent blockade with |

| Kir3 Channel Inhibition | Moderately selective small-molecule blocker with low micromolar inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。